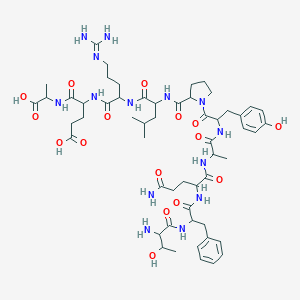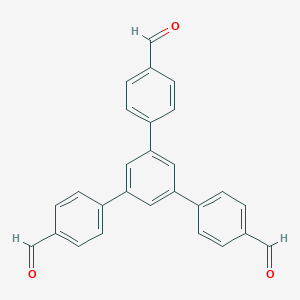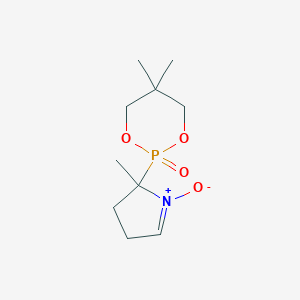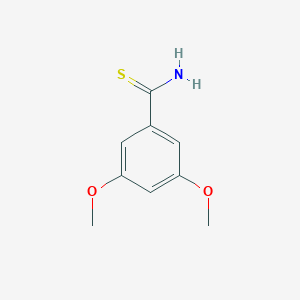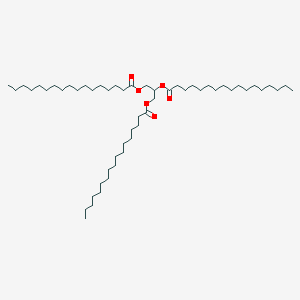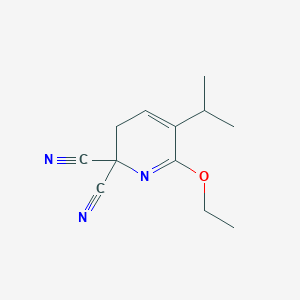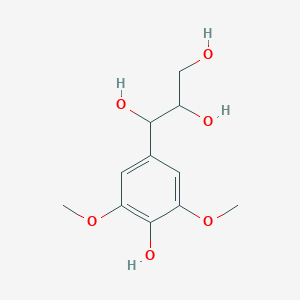
苏-1-C-丁香基甘油
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Threo-1-C-Syringylglycerol is a chemical compound that belongs to the class of lignans . It is a plant phenolic compound predominantly found in bamboo leaves, wheat bran, flaxseeds, garlic, soy, and sesame seeds. It has potential inhibitory effects on pro-inflammatory cytokines production in LPS-stimulated bone marrow-derived dendritic cells .
Molecular Structure Analysis
Threo-1-C-Syringylglycerol has a molecular formula of C11H16O6 and a molecular weight of 244.2 g/mol .Physical And Chemical Properties Analysis
Threo-1-C-Syringylglycerol appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用
新木脂素的生物合成:一项研究使用杜仲调查了苏木丁香基甘油-8-O-4'-(芥子醇)醚(SGSE),一种苏木基 8-O-4' 新木脂素的生物合成和立体化学。这项研究发现发生了赤罗-SGSE 的非对映选择性形成,并详细说明了 14C 标记芥子醇掺入游离 SGSE 和 SGSE 葡萄糖苷中。该研究提供了对苏木基 8-O-4' 新木脂素的生物合成途径的见解,这可能对理解植物化学以及这些化合物可能被用于的工业应用产生影响(Lourith、Katayama、Ishikawa 和 Suzuki,2005)(来源)。
芳基甘油的酶促形成:对对羟基肉桂醇的酶促脱氢研究揭示了包括苏木基甘油在内的各种芳基甘油的形成。这些化合物被鉴定为苏和赤罗异构体的混合物。这项研究有助于理解可用于或改变类似化合物工业生物合成的酶促途径(Higuchi、Nakatsubo 和 Ikeda,1974)(来源)。
从薏苡中分离:从薏苡的根中分离出酚类化合物,其中包括苏和赤罗-1-C-丁香基甘油。确定此类化合物的结构和出现对于理解植物代谢以及探索在制药或材料科学中的潜在用途至关重要(大塚、竹内、猪尻、佐藤和山崎,1989)(来源)。
作用机制
Mode of Action
As a methoxyphenol compound , it may interact with its targets through hydrogen bonding or hydrophobic interactions. The resulting changes could involve alterations in cellular signaling pathways, gene expression, or enzymatic activity.
Biochemical Pathways
Given its classification as a methoxyphenol , it may potentially influence pathways involving phenolic compounds. These pathways could have downstream effects on various biological processes, including inflammation, oxidative stress, and cell proliferation.
Result of Action
As a methoxyphenol , it may exhibit antioxidant properties, potentially protecting cells from oxidative damage.
生化分析
Biochemical Properties
Threo-Syringoylglycerol plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells . This inhibition suggests that threo-Syringoylglycerol interacts with specific enzymes and proteins involved in the inflammatory pathway, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These interactions help reduce the expression of inflammatory mediators, thereby exerting an anti-inflammatory effect.
Cellular Effects
Threo-Syringoylglycerol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In LPS-stimulated bone marrow-derived dendritic cells, threo-Syringoylglycerol has been observed to downregulate the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . This downregulation is mediated through the inhibition of NF-κB and MAPK signaling pathways. Additionally, threo-Syringoylglycerol may affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of threo-Syringoylglycerol involves its interaction with key biomolecules in the inflammatory pathway. Threo-Syringoylglycerol binds to and inhibits the activation of NF-κB, a transcription factor that regulates the expression of various inflammatory genes . This inhibition prevents the transcription of pro-inflammatory cytokines and other mediators. Furthermore, threo-Syringoylglycerol may inhibit the activation of MAPKs, which are involved in the phosphorylation and activation of transcription factors that promote inflammation. These molecular interactions contribute to the compound’s anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of threo-Syringoylglycerol have been studied over different time periods to assess its stability, degradation, and long-term impact on cellular function. Threo-Syringoylglycerol has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its inhibitory effects on pro-inflammatory cytokine production in LPS-stimulated bone marrow-derived dendritic cells, suggesting sustained anti-inflammatory activity.
Dosage Effects in Animal Models
The effects of threo-Syringoylglycerol vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of threo-Syringoylglycerol effectively inhibit the production of pro-inflammatory cytokines without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage range for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Threo-Syringoylglycerol is involved in various metabolic pathways, particularly those related to the metabolism of phenylpropanoids and lignin. The compound is metabolized by enzymes such as cytochrome P450 monooxygenases, which catalyze the hydroxylation and demethylation of phenylpropanoid compounds . These metabolic reactions contribute to the formation of bioactive metabolites that may exert additional biological effects. Threo-Syringoylglycerol may also influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways.
Transport and Distribution
Threo-Syringoylglycerol is transported and distributed within cells and tissues through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, threo-Syringoylglycerol can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The localization and accumulation of threo-Syringoylglycerol within cells are critical for its activity and function.
Subcellular Localization
The subcellular localization of threo-Syringoylglycerol plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with key biomolecules involved in inflammatory pathways . Threo-Syringoylglycerol may undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity. These modifications may also serve as targeting signals that direct the compound to specific cellular compartments, enhancing its biological effects.
属性
| { "Design of the Synthesis Pathway": "The synthesis of threo-1-C-Syringylglycerol can be achieved through a multi-step process involving protection and deprotection of functional groups, as well as selective oxidation and reduction reactions.", "Starting Materials": [ "Syringaldehyde", "Glycerol", "Triethylorthoformate", "Hydrogen peroxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Protection of the hydroxyl groups of glycerol with triethylorthoformate in the presence of acid catalyst", "Oxidation of syringaldehyde to syringic acid using hydrogen peroxide", "Esterification of syringic acid with glycerol triethylorthoformate using acetic anhydride and pyridine as catalyst", "Deprotection of the triethylorthoformate groups with methanol and aqueous sodium bicarbonate", "Reduction of the resulting aldehyde with sodium borohydride to yield threo-1-C-Syringylglycerol" ] } | |
| 121748-11-6 | |
分子式 |
C11H16O6 |
分子量 |
244.24 g/mol |
IUPAC 名称 |
(1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3/t7-,10-/m0/s1 |
InChI 键 |
GIZSHQYTTBQKOQ-XVKPBYJWSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]([C@H](CO)O)O |
SMILES |
COC1=CC(=CC(=C1O)OC)C(C(CO)O)O |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C(C(CO)O)O |
外观 |
Cryst. |
同义词 |
(1R,2R)-rel-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol; (R*,R*)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol_x000B_ |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



